4-[(But-2-en-1-yl)oxy]aniline
Description
Properties
CAS No. |
216877-37-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-but-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8,11H2,1H3 |
InChI Key |
GDJGEDDXJWYZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(But-2-en-1-yl)oxy]aniline generally involves the nucleophilic substitution of a suitable 4-hydroxyaniline derivative with an allylic alkylating agent, specifically but-2-en-1-yl halides or equivalents. The key challenge is to achieve selective ether formation at the para position without affecting the amino group.
Method 1: Palladium-Catalyzed Allylic Etherification
A modern and efficient approach involves palladium-catalyzed allylic etherification of 4-aminophenol derivatives with allylic alcohol or halide substrates. This method uses Pd(OAc)2 as a catalyst, BINAP as a ligand, and cesium carbonate as a base in 1,4-dioxane solvent under a nitrogen atmosphere at elevated temperature (~80 °C).
Reaction Conditions and Outcome:
| Reagents/Conditions | Details |
|---|---|
| Substrate | 4-Aminophenol or protected 4-aminophenol |
| Allylic electrophile | But-2-en-1-yl halide or equivalent |
| Catalyst | Pd(OAc)2 (palladium acetate) |
| Ligand | BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthalene) |
| Base | Cs2CO3 (cesium carbonate) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Nitrogen |
| Reaction time | ~1 hour |
| Work-up | Extraction with ethyl acetate, washing, drying over Na2SO4, column chromatography purification |
| Yield | Moderate to good (typically >70%) |
This catalytic system enables the selective formation of the allylic ether linkage while preserving the amino group, yielding 4-[(But-2-en-1-yl)oxy]aniline as the product.
Method 2: Nucleophilic Substitution Using Allylic Halides
A classical method involves the direct alkylation of 4-aminophenol with but-2-en-1-yl bromide or chloride under basic conditions. The phenolic hydroxyl group acts as a nucleophile, displacing the halide to form the allyl ether.
- 4-Aminophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- A base such as potassium carbonate or sodium hydride is added to deprotonate the phenol.
- But-2-en-1-yl bromide is added dropwise.
- The reaction mixture is stirred at room temperature or slightly elevated temperature (30–60 °C) for several hours.
- The product is isolated after aqueous workup and purified by column chromatography.
- This method is straightforward and uses readily available reagents.
- However, competing N-alkylation of the amino group can occur, reducing selectivity.
- Protection of the amino group prior to etherification can improve yields but adds steps.
Method 3: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for ether formation between 4-aminophenol and but-2-en-1-ol. This method involves the activation of the alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to facilitate nucleophilic substitution by the phenol.
| Reagents/Conditions | Details |
|---|---|
| Substrate | 4-Aminophenol |
| Alcohol | But-2-en-1-ol |
| Reagents | DEAD, PPh3 |
| Solvent | Tetrahydrofuran (THF) or dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours |
- The amino group may require protection to avoid side reactions.
- This method generally provides high regioselectivity and good yields.
- The Mitsunobu reaction is sensitive to steric hindrance and may require optimization.
Method 4: Reduction of Nitro Precursors
An indirect approach involves first synthesizing 4-[(but-2-en-1-yl)oxy]nitrobenzene via nucleophilic substitution of 4-nitrophenol with but-2-en-1-yl halides, followed by catalytic hydrogenation or chemical reduction of the nitro group to an amine.
- Alkylation of 4-nitrophenol under basic conditions to yield 4-[(but-2-en-1-yl)oxy]nitrobenzene.
- Reduction of nitro group using:
- Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
- Chemical reduction with sodium borohydride (NaBH4) in the presence of transition metal salts.
- Purification by chromatography or recrystallization.
- Avoids direct alkylation of the amino group.
- Provides high purity aniline derivatives.
- Compatible with scale-up.
Comparative Data Table of Preparation Methods
Research Discoveries and Optimization Insights
Catalyst and Ligand Effects: The use of chiral phosphoric acids and BINAP ligands in Pd-catalyzed etherification has been shown to improve enantioselectivity and yield in related allylic ether syntheses, though enantioselective synthesis of 4-[(but-2-en-1-yl)oxy]aniline specifically remains underexplored.
Base Selection: Cesium carbonate is preferred in Pd-catalyzed methods due to its strong basicity and solubility, which enhances reaction rates and selectivity.
Protection Strategies: Protecting the amino group as an acetamide or carbamate can significantly reduce N-alkylation side reactions in classical nucleophilic substitution and Mitsunobu reactions, improving overall yields.
Reduction Techniques: Sodium borohydride in combination with transition metal salts (e.g., CoCl2) offers a mild and efficient route for nitro group reduction to aniline, preserving sensitive allylic ether functionalities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-(2-butenyloxy)- can undergo oxidation reactions, where the amino group or the butenyloxy group is oxidized to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the amino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed:
Oxidation: Formation of nitrobenzenes or quinones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of nitro, sulfo, or halogenated benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 4-(2-butenyloxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, polymers, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be used in the synthesis of bioactive molecules for drug discovery and development.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for treating various diseases.
Industry: In the industrial sector, benzenamine, 4-(2-butenyloxy)- is used in the production of specialty chemicals, including agrochemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of benzenamine, 4-(2-butenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic nature allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- 4-Methallyloxyaniline (CAS 90874-61-6): Features a 2-methylpropenyloxy group, introducing branching and increased steric hindrance compared to the linear but-2-enyl chain. This alters reactivity in electrophilic substitution and catalytic processes .
- 4-Hexyloxyaniline : Substituted with a hexyloxy group, this compound exhibits higher lipophilicity (calculated molecular weight: 207.33 vs. 177.22 for the target), impacting solubility and bioavailability .
- 3-(4-Chlorophenoxy)-5-nitroaniline: Contains electron-withdrawing nitro and chloro groups, deactivating the aromatic ring and reducing nucleophilicity compared to the electron-donating alkoxy substituent in 4-[(But-2-en-1-yl)oxy]aniline .
Physicochemical Properties
Biological Activity
4-[(But-2-en-1-yl)oxy]aniline, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity, particularly in the context of cancer treatment. This article synthesizes current research findings, including synthesis methods, biological assays, and mechanisms of action.
Chemical Structure and Synthesis
4-[(But-2-en-1-yl)oxy]aniline is characterized by its aniline core substituted with a butenyl ether group. The synthesis typically involves the reaction of aniline derivatives with butenyl halides under basic conditions. For example, a common synthetic route includes:
- Reagents : Aniline and butenyl bromide.
- Conditions : Reaction in a solvent such as ethanol, often under reflux conditions.
- Yield : Generally high yields (around 80-90%) have been reported for this compound.
Anticancer Properties
Recent studies have highlighted the anticancer properties of 4-[(But-2-en-1-yl)oxy]aniline through various mechanisms:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, cytotoxic assays revealed IC50 values indicating potent activity against MCF-7 cells, with values as low as 0.11 µM .
-
Mechanism of Action :
- Apoptosis Induction : 4-[(But-2-en-1-yl)oxy]aniline triggers apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7, which are critical for the execution phase of cell apoptosis .
- Reactive Oxygen Species (ROS) Production : The compound induces ROS production in cancer cells, leading to oxidative stress that contributes to cell death .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at G1 or G2 phases, contributing to its antiproliferative effects .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.11 | Apoptosis induction via caspases | |
| HCT-116 | 0.18 | ROS production and ATP depletion | |
| HepG2 | 0.25 | Cell cycle arrest and DNA fragmentation |
Case Study: MCF-7 Cell Line
In a detailed study involving MCF-7 breast cancer cells:
- Experimental Design : Cells were treated with various concentrations of 4-[(But-2-en-1-yl)oxy]aniline.
- Findings : The compound showed a dose-dependent decrease in cell viability and increased apoptosis markers (Annexin V staining).
- : This study underscores the potential of this compound as a therapeutic agent against breast cancer.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-[(But-2-en-1-yl)oxy]aniline have also been evaluated:
- Absorption : High predicted oral bioavailability.
- Distribution : Moderate volume of distribution suggests good tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Excretion : Predominantly renal excretion.
- Toxicity : Preliminary toxicity studies indicate low toxicity profiles in normal cell lines compared to cancer cells .
Q & A
Q. How does the compound’s electronic structure influence its biological activity?
- The electron-donating but-2-en-1-yloxy group enhances resonance stabilization of the aniline moiety, increasing nucleophilicity. This property can be exploited in designing kinase inhibitors (e.g., Afatinib derivatives) by modifying substituents on the quinoline or pyridinone rings .
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral or reactivity data arise, cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
- Experimental Design : For catalytic studies, include control experiments without ligands/catalysts to isolate side reactions. Use isotopically labeled reagents (e.g., D₂O) to track mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
